Cas no 1805455-63-3 (Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate)

Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate
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- インチ: 1S/C12H10F3NO2/c1-3-7-9(6-16)8(11(17)18-2)4-5-10(7)12(13,14)15/h4-5H,3H2,1-2H3
- InChIKey: ZCEKVGWZKBRJKK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(C(=O)OC)=C(C#N)C=1CC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 358
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.1
Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015011111-1g |
Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate |
1805455-63-3 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoateに関する追加情報
Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate (CAS No. 1805455-63-3): A Comprehensive Overview
Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate, identified by its CAS number 1805455-63-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its unique structural features that include a cyano group, an ethyl substituent, and a trifluoromethyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive study and exploration.
The< strong>Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate molecule exhibits a high degree of molecular complexity, which is further accentuated by the presence of multiple functional groups. The cyano group (-CN) introduces a polar nature to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The ethyl group (-CH₂CH₃) adds a slight hydrophobic character, influencing its overall partitioning behavior. Additionally, the trifluoromethyl group (-CF₃) is known for its ability to modulate metabolic stability and binding affinity, making it a common feature in drug-like molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional aspects of Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate. These studies have highlighted its potential as a lead compound in the development of novel therapeutic agents. For instance, computational simulations have suggested that this compound may interact with specific enzymes and receptors involved in various disease pathways. This insight has prompted further experimental investigations to validate these predictions and explore its pharmacological profile.
In the realm of medicinal chemistry, the synthesis of Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate has been optimized to achieve high yields and purity. Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to introduce the desired functional groups with precision. These advancements in synthetic chemistry have not only improved the accessibility of the compound but also paved the way for its incorporation into more complex drug candidates.
One of the most intriguing aspects of Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate is its potential application in addressing neurological disorders. Preliminary studies have indicated that benzoate derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. The specific combination of functional groups in this compound suggests that it could interact with targets such as GABA receptors or glutamate transporters, which are implicated in conditions like epilepsy and Alzheimer's disease. Further research is ongoing to elucidate these mechanisms and evaluate its therapeutic efficacy.
The< strong>Molecular Structure of Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate also makes it a valuable intermediate in the synthesis of more complex molecules. Its benzoate core can serve as a scaffold for appending additional functional groups or for derivatization into other pharmacologically relevant structures. This versatility has attracted interest from both academic researchers and pharmaceutical companies looking to develop novel compounds with improved pharmacokinetic properties.
Another area where Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate shows promise is in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular conditions. Studies have suggested that certain benzoate derivatives can inhibit inflammatory pathways by modulating key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). The unique structural features of this compound may enable it to interfere with these pathways more effectively than existing anti-inflammatory agents.
The< strong>Synthetic Pathways for Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate have been refined over recent years, incorporating green chemistry principles to minimize waste and improve sustainability. Researchers have explored catalytic methods that reduce reliance on harsh reagents and maximize atom economy. These efforts align with broader industry trends toward environmentally conscious chemical synthesis, ensuring that the production of this compound is both efficient and sustainable.
In conclusion, Methyl 2-cyano-3-ethyl-4-(trifluoromethyl)benzoate (CAS No. 1805455-63-3) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure, characterized by a cyano group, an ethyl substituent, and a trifluoromethyl group, endows it with diverse biological activities and synthetic utility. Ongoing research continues to uncover new potential applications for this compound, particularly in neurological disorders and anti-inflammatory therapies. As our understanding of its properties grows, so too does its promise as a building block for future generations of therapeutic agents.
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